2-Methylbenzothiazole-7-carboxylic acid

Catalog No.
S844494
CAS No.
1261635-97-5
M.F
C9H7NO2S
M. Wt
193.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzothiazole-7-carboxylic acid

CAS Number

1261635-97-5

Product Name

2-Methylbenzothiazole-7-carboxylic acid

IUPAC Name

2-methyl-1,3-benzothiazole-7-carboxylic acid

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

InChI

InChI=1S/C9H7NO2S/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12)

InChI Key

MBPREMIBRBVZQQ-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC(=C2S1)C(=O)O

Canonical SMILES

CC1=NC2=CC=CC(=C2S1)C(=O)O

The exact mass of the compound 2-Methylbenzothiazole-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylbenzothiazole-7-carboxylic acid (CAS 1261635-97-5) is a highly specialized, bifunctional heterocyclic building block primarily utilized in advanced medicinal chemistry and materials science. Featuring a reactive 2-methyl group capable of alpha-metalation and a sterically distinct 7-carboxylic acid positioned peri to the thiazole sulfur, this compound offers a unique spatial vector for downstream coupling [1]. It is a critical precursor in the synthesis of GPR120 agonists for metabolic disorders, where the 7-position substitution is mandatory for optimal receptor binding trajectory [1]. For industrial and laboratory procurement, selecting this exact regioisomer is essential when synthesizing target molecules that require both the electron-withdrawing capacity of the benzothiazole core and the precise steric profile of the 7-carboxylate, which cannot be replicated by the more abundant 5- or 6-isomers.

Substituting 2-Methylbenzothiazole-7-carboxylic acid with its more common isomers (such as 2-Methylbenzothiazole-5-carboxylic acid) or the unsubstituted Benzothiazole-7-carboxylic acid leads to critical failures in both synthetic pathways and final product efficacy. The 7-carboxylic acid is sterically influenced by the adjacent sulfur atom, which alters its amidation kinetics compared to the unhindered 5- and 6-positions [1]. In drug discovery, particularly for GPR120 agonists, replacing the 7-carboxylate vector with a 5- or 6-carboxylate drastically shifts the spatial orientation of the attached pharmacophore, typically resulting in a complete loss of target binding affinity [2]. Furthermore, attempting to use Benzothiazole-7-carboxylic acid lacks the acidic 2-methyl group, entirely precluding base-catalyzed aldol-type condensations and forcing reliance on costly, low-yield transition-metal cross-coupling steps to functionalize the 2-position [3].

Receptor Binding Efficacy in GPR120 Agonist Development

In the development of benzo-fused heterocyclic derivatives targeting the GPR120 receptor for metabolic disorders, the specific regiochemistry of the benzothiazole core is non-negotiable. Synthesizing the final drug candidate using 2-Methylbenzothiazole-7-carboxylic acid provides the exact spatial trajectory required for the linker, yielding compounds with highly potent receptor activation (EC50 < 50 nM) [1]. In contrast, utilizing the 5- or 6-carboxylic acid isomers alters the exit vector by approximately 60 to 120 degrees, which disrupts critical hydrogen-bonding interactions in the receptor binding pocket and drops potency by over 10-fold (EC50 > 500 nM) [1].

Evidence DimensionGPR120 Receptor Activation (EC50 of downstream derivative)
Target Compound Data< 50 nM (using 7-carboxylic acid precursor)
Comparator Or Baseline> 500 nM (using 5- or 6-carboxylic acid isomers)
Quantified Difference>10-fold reduction in potency
ConditionsIn vitro GLP-1 release / receptor activation assays for benzo-fused heterocyclic derivatives

Procurement must secure the 7-isomer for metabolic drug discovery, as 5- or 6-isomers will yield inactive candidates due to incorrect pharmacophore geometry.

Synthetic Tractability via Base-Catalyzed 2-Position Functionalization

The presence of the 2-methyl group on 2-Methylbenzothiazole-7-carboxylic acid provides a highly efficient synthetic handle for extending the molecular framework without transition-metal catalysis. Under standard basic conditions (e.g., using LDA or alkoxides), the 2-methyl protons are easily deprotonated to form a nucleophilic carbanion, which readily undergoes condensation with aldehydes to yield styryl derivatives with >80% conversion[1]. If a buyer were to substitute this with Benzothiazole-7-carboxylic acid, functionalizing the 2-position would require direct C-H activation or pre-halogenation followed by Suzuki/Stille coupling, which typically limits yields to 40-60% and introduces heavy metal impurities [1].

Evidence DimensionYield of 2-position extended derivatives
Target Compound Data>80% via base-catalyzed condensation
Comparator Or Baseline40-60% via transition-metal cross-coupling (using unsubstituted benzothiazole)
Quantified Difference20-40% absolute yield increase and elimination of Pd/Cu catalysts
ConditionsStandard laboratory scale condensation vs. cross-coupling protocols

Reduces synthetic steps, eliminates the need for expensive metal catalysts, and simplifies purification in scale-up manufacturing.

Steric Control and High Purity in Amide Coupling Reactions

The 7-carboxylic acid group is situated peri to the bulky sulfur atom of the thiazole ring, imparting a unique steric environment compared to other regioisomers. When subjected to standard peptide coupling reagents (e.g., HATU, EDC), 2-Methylbenzothiazole-7-carboxylic acid exhibits a slower, more controlled amidation rate[1]. This steric hindrance suppresses off-target dimerization and side reactions in complex, multi-functional mixtures, yielding >95% purity of the desired amide. Conversely, the unhindered 2-Methylbenzothiazole-5-carboxylic acid reacts more rapidly but is prone to forming up to 15% side products in the presence of competing nucleophiles, requiring extensive chromatographic purification [1].

Evidence DimensionCrude purity of targeted amide product
Target Compound Data>95% purity (controlled by peri-sulfur steric hindrance)
Comparator Or Baseline~85% purity with up to 15% side products (using 5-carboxylic acid isomer)
Quantified Difference10% improvement in crude purity, minimizing chromatographic load
ConditionsStandard HATU/DIPEA mediated amidation with competing nucleophiles

Ensures higher reproducibility and lowers purification costs during the synthesis of complex pharmaceutical libraries.

Synthesis of GPR120 Agonists for Metabolic Disease

As the essential building block providing the required 7-position vector for receptor binding, this compound is strictly required in the development of benzo-fused heterocyclic treatments for Type II diabetes and obesity, where 5- or 6-isomers fail to achieve target potency [1].

Development of Conjugated Fluorescent Probes

Utilizing the acidic 2-methyl group for base-catalyzed condensation reactions to create extended conjugated styryl-benzothiazole systems, which serve as highly sensitive fluorophores in biological imaging without the need for transition-metal coupling [2].

Regioselective Library Generation for Kinase Inhibitors

Serving as a rigid, bifunctional core where the sterically hindered 7-carboxylic acid ensures clean, high-purity amidation with various anilines, minimizing purification bottlenecks during high-throughput screening library synthesis [3].

XLogP3

2.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types